molecular formula C27H29N3O B5693305 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide

Cat. No.: B5693305
M. Wt: 411.5 g/mol
InChI Key: GJXJEZIRTXHJCW-MTDXEUNCSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 4-(Dimethylamino)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto-hydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide is unique due to its cyclopropane ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O/c1-19-7-5-9-22(15-19)27(23-10-6-8-20(2)16-23)17-25(27)26(31)29-28-18-21-11-13-24(14-12-21)30(3)4/h5-16,18,25H,17H2,1-4H3,(H,29,31)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXJEZIRTXHJCW-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)N(C)C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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